BenchChemオンラインストアへようこそ!

Almotriptan N-Oxide

Drug Metabolism Enzymology In Vitro ADME

The sole compound designated Almotriptan EP Impurity E and USP Related Compound D, mandatory for ANDA analytical method validation and QC. Procure this reference standard to meet global pharmacopeial requirements for generic almotriptan formulations.

Molecular Formula C17H25N3O3S
Molecular Weight 351.5 g/mol
CAS No. 603137-43-5
Cat. No. B1381017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlmotriptan N-Oxide
CAS603137-43-5
Molecular FormulaC17H25N3O3S
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESC[N+](C)(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-]
InChIInChI=1S/C17H25N3O3S/c1-20(2,21)10-7-15-12-18-17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3
InChIKeyOSEGVGYYPORWLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Almotriptan N-Oxide (CAS 603137-43-5): Pharmacopeial Reference Standard for Migraine Drug Metabolism and Impurity Profiling


Almotriptan N-Oxide (CAS 603137-43-5) is a fully characterized analytical reference standard and a pharmacologically inactive N-oxidation metabolite of almotriptan [1]. Chemically defined as N,N-Dimethyl-2-[5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl]ethan-1-amine N-oxide (molecular weight 351.5 g/mol) [2], it is officially designated as Almotriptan EP Impurity E and Almotriptan USP Related Compound D in pharmacopeial monographs [3]. The compound is primarily procured for analytical method development, method validation, and quality control applications in the pharmaceutical industry, rather than for therapeutic use .

Why Almotriptan N-Oxide Cannot Be Replaced by Other Almotriptan Metabolites or Impurities in Analytical and Metabolic Studies


Almotriptan N-Oxide is not interchangeable with other almotriptan-related substances due to its distinct enzymatic origin, species-dependent formation, and specific pharmacopeial identity. Unlike the N-desmethyl metabolite (formed via cytochrome P450) or the γ-aminobutyric acid metabolite (formed via CYP3A4/CYP2D6-mediated oxidation) [1], Almotriptan N-Oxide is exclusively generated by flavin monooxygenase-3 (FMO3)-mediated N-oxidation at the tertiary amine of the dimethylaminoethyl side chain [2]. Furthermore, the compound demonstrates marked species-specific abundance: it is a major metabolite in dogs but only a minor or undetectable species in rats and monkeys [3]. For pharmaceutical quality control, only Almotriptan N-Oxide carries the official designation of EP Impurity E and USP Related Compound D [4], making it a mandatory reference standard for regulatory compliance—a requirement that no other almotriptan-related compound can satisfy.

Quantitative Differentiation of Almotriptan N-Oxide (CAS 603137-43-5) Against Closest Analogs and Metabolites


FMO3-Specific N-Oxidation Pathway Versus Multi-Enzyme N-Demethylation: Almotriptan N-Oxide Formation Requires Single, Distinct Flavin Monooxygenase

Almotriptan N-Oxide is formed exclusively via flavin monooxygenase-3 (FMO3)-mediated N-oxidation, whereas the alternative N-desmethyl metabolite is generated by five distinct cytochrome P450 enzymes [1]. This single-enzyme pathway makes Almotriptan N-Oxide a more specific and reliable probe for FMO3 activity in vitro compared to the multi-enzyme N-demethylation route [2].

Drug Metabolism Enzymology In Vitro ADME

Species-Specific Metabolite Abundance: Almotriptan N-Oxide as Major Metabolite in Dogs but Minor/Undetectable in Rodents

Almotriptan N-Oxide exhibits pronounced interspecies variation in metabolic abundance. In dogs, it ranks among the major circulating and excreted metabolites alongside unchanged drug and indole acetic acid derivative, whereas in rats and monkeys, it is either undetectable or present only as a trace component [1]. In contrast, the γ-aminobutyric acid metabolite dominates in rat and monkey plasma and urine [2].

Preclinical Pharmacokinetics Species Differences Comparative Metabolism

Pharmacopeial Identity and Regulatory Mandate: Almotriptan N-Oxide is the Sole EP Impurity E / USP Related Compound D

Almotriptan N-Oxide is uniquely designated as EP Impurity E and USP Related Compound D in official pharmacopeial monographs for almotriptan [1]. No other almotriptan metabolite or structurally related compound holds this specific dual pharmacopeial identity. Regulatory submissions for Abbreviated New Drug Applications (ANDAs) require the use of this exact reference standard for impurity profiling and method validation [2].

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Lack of Pharmacological Activity: Almotriptan N-Oxide Contrasts with Active N-Desmethyl Metabolites of Competing Triptans

Almotriptan N-Oxide is pharmacologically inactive at 5-HT1B/1D receptors, consistent with the finding that no almotriptan metabolites exhibit activity [1]. This distinguishes it from the N-desmethyl metabolites of zolmitriptan and eletriptan, which retain receptor agonist activity and contribute to therapeutic effect [2]. Almotriptan itself shows 70% oral bioavailability with a half-life of approximately 3.6 hours and relies primarily on MAO-A-mediated deamination rather than CYP-mediated pathways [3].

Receptor Pharmacology Metabolite Activity Safety Assessment

Primary Application Scenarios for Almotriptan N-Oxide (CAS 603137-43-5) Based on Quantitative Evidence


FMO3 Phenotyping and In Vitro Drug-Drug Interaction Studies Using Single-Enzyme Metabolic Probe

Almotriptan N-Oxide is the optimal probe substrate for assessing flavin monooxygenase-3 (FMO3) activity in human liver microsomes and recombinant enzyme systems. Because its formation is catalyzed exclusively by FMO3—unlike N-desmethyl almotriptan which involves five cytochrome P450 isoforms—researchers can isolate FMO3-specific metabolic capacity without confounding contributions from redundant enzyme pathways [1]. This specificity enables precise determination of FMO3-mediated drug-drug interaction potential and inter-individual variability in FMO3 expression.

Regulatory-Compliant Impurity Profiling and ANDA Method Validation for Generic Almotriptan

Almotriptan N-Oxide is a mandatory reference standard for pharmaceutical manufacturers developing generic almotriptan formulations. As the sole compound designated EP Impurity E and USP Related Compound D, it must be used for analytical method development, method validation, and quality control testing in Abbreviated New Drug Application submissions [2]. Use of any alternative almotriptan-related compound for this purpose will not satisfy regulatory requirements and will result in application deficiencies.

Cross-Species Bioanalytical Method Validation with Emphasis on Canine Model Compatibility

Almotriptan N-Oxide reference material is essential for laboratories conducting preclinical pharmacokinetic studies in canine models. Because the compound is a major metabolite in dogs but is undetectable or minor in rodents and monkeys, bioanalytical methods validated solely in rat matrices may fail to quantify this species-specific component in dog plasma [3]. Inclusion of Almotriptan N-Oxide as a calibration standard ensures method accuracy and reproducibility across species, particularly when transitioning from rodent safety pharmacology to dog toxicology studies.

Negative Control for 5-HT1B/1D Receptor Pharmacological Assays and Selectivity Profiling

Almotriptan N-Oxide serves as a validated negative control in receptor binding and functional assays targeting 5-HT1B/1D receptors. Unlike the N-desmethyl metabolites of zolmitriptan, eletriptan, and rizatriptan—which retain agonist activity and confound receptor occupancy measurements—Almotriptan N-Oxide and all other almotriptan metabolites are pharmacologically inactive [4]. This property enables researchers to establish baseline receptor responses and confirm that observed effects originate from parent almotriptan rather than active metabolites.

Quote Request

Request a Quote for Almotriptan N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.